2-Butanone, 4-[(4-methoxyphenyl)amino]-
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Overview
Description
2-Butanone, 4-[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C11H15NO2. It is also known by other names such as Anisylacetone and Raspberry ketone methyl ether. This compound is characterized by the presence of a butanone group attached to a methoxyphenylamino group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(4-methoxyphenyl)amino]- typically involves the reaction of 4-methoxyaniline with butanone under specific conditions. One common method is the condensation reaction where 4-methoxyaniline is reacted with butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by maintaining a steady flow of reactants and products, thus increasing the yield and reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(4-methoxyphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Butanone, 4-[(4-methoxyphenyl)amino]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(4-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, influencing the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Anisylacetone: Similar in structure but lacks the amino group.
Raspberry ketone methyl ether: Another name for the compound, highlighting its use in flavoring.
4-Methoxybenzylacetone: Similar structure but different functional groups
Uniqueness
2-Butanone, 4-[(4-methoxyphenyl)amino]- is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
91246-71-8 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(4-methoxyanilino)butan-2-one |
InChI |
InChI=1S/C11H15NO2/c1-9(13)7-8-12-10-3-5-11(14-2)6-4-10/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
NEOIJRCZYRUCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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